5-Chloro-3-hydroxypicolinonitrile

CAS No.: 202186-21-8

Cat. No.: VC2690483

Molecular Formula: C6H3ClN2O

Molecular Weight: 154.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202186-21-8 |

|---|---|

| Molecular Formula | C6H3ClN2O |

| Molecular Weight | 154.55 g/mol |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H |

| Standard InChI Key | QALIPPDQWVRUEV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)C#N)Cl |

| Canonical SMILES | C1=C(C=NC(=C1O)C#N)Cl |

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Identification

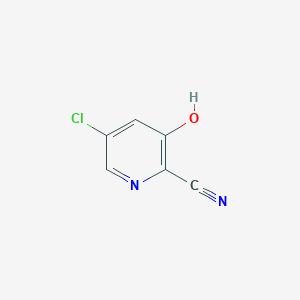

5-Chloro-3-hydroxypicolinonitrile has the molecular formula C₆H₃ClN₂O and is characterized by a pyridine ring with three key substituents: a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a cyano (nitrile) group at the 2-position. The IUPAC name for this compound is 5-chloro-3-hydroxypyridine-2-carbonitrile . The compound is also known by several synonyms including 2-Pyridinecarbonitrile, 5-chloro-3-hydroxy- and 5-CHLORO-3-HYDROXYPYRIDINE-2-CARBONITRILE .

The compound is identified by the CAS Registry Number 202186-21-8, which serves as a unique identifier in chemical databases and literature . This identification is crucial for maintaining accuracy in research and development processes involving this compound.

Physicochemical Properties

5-Chloro-3-hydroxypicolinonitrile has a molecular weight of 154.55 g/mol, positioning it as a relatively low molecular weight compound suited for various synthetic applications . The compound's structure can be represented through several chemical notations:

These standardized notations facilitate the compound's identification and structural representation across different chemical databases and research platforms.

Structural Characteristics

Electronic and Steric Properties

The electronic properties of 5-Chloro-3-hydroxypicolinonitrile are significantly influenced by its three functional groups. The nitrile group at the 2-position is strongly electron-withdrawing and reduces electron density in the pyridine ring. The hydroxyl group at the 3-position can donate electrons through resonance but withdraws electrons through induction. The chlorine at the 5-position primarily acts as an electron-withdrawing group through induction.

These electronic effects create an unique electron distribution pattern across the molecule, affecting its reactivity and potential interactions with biological targets. The presence of the hydroxyl group also introduces the possibility for hydrogen bonding, which can be crucial for interactions with biological receptors or in crystal packing arrangements.

Comparative Structural Analysis

Table 1 compares the structural features of 5-Chloro-3-hydroxypicolinonitrile with related compounds to highlight the impact of different substitution patterns:

This structural comparison illustrates how different substituents can significantly alter the electronic and steric properties of the picolinonitrile scaffold, potentially leading to diverse chemical reactivities and biological activities.

Synthesis Methods

Yield Optimization and Reaction Conditions

For related 3-hydroxypicolinonitriles, reported yields vary depending on the synthetic approach. For example, 3-Hydroxy-4-phenylpicolinonitrile was obtained in 92% yield using a stepwise approach (designated as "Procedure A") and 67% yield using a one-pot, two-step method (designated as "Procedure B") .

These results suggest that careful optimization of reaction conditions could significantly impact the yield of 5-Chloro-3-hydroxypicolinonitrile synthesis. Factors likely to influence yield include:

-

Reaction temperature and duration

-

Catalyst loading and type

-

Solvent selection

-

Order of reagent addition

-

Purification methodology

A systematic approach to optimizing these parameters would be essential for developing an efficient synthetic route to 5-Chloro-3-hydroxypicolinonitrile.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 5-Chloro-3-hydroxypicolinonitrile is largely determined by its three key functional groups, each offering distinct synthetic opportunities:

-

Nitrile Group (2-position): The cyano group can undergo various transformations including hydrolysis to carboxylic acid, reduction to primary amine, and addition reactions with nucleophiles. These transformations provide access to diverse derivatives with potential biological activities.

-

Hydroxyl Group (3-position): The hydroxyl functionality can participate in esterification, etherification, and oxidation reactions. It also serves as a hydrogen bond donor/acceptor, potentially influencing intermolecular interactions.

-

Chlorine Substituent (5-position): The aromatic chlorine can participate in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings), enabling further functionalization at this position.

These reactive sites provide multiple handles for synthetic elaboration, making 5-Chloro-3-hydroxypicolinonitrile a versatile building block for the synthesis of more complex molecules.

Synthetic Utility as an Intermediate

The combination of functional groups in 5-Chloro-3-hydroxypicolinonitrile positions it as a potentially valuable synthetic intermediate. The compound could serve as a precursor for:

-

Substituted pyridine carboxylic acids (via nitrile hydrolysis)

-

Aminomethyl pyridines (via nitrile reduction)

-

Diversely functionalized pyridines (via chlorine substitution)

-

Phenolic ethers or esters (via hydroxyl group modification)

These transformations could lead to compounds with applications in pharmaceutical development, agrochemical research, and materials science.

Analytical Characterization

Spectroscopic Properties

Analytical characterization of 5-Chloro-3-hydroxypicolinonitrile and related compounds typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structurally similar compounds like 3-Hydroxy-4-phenylpicolinonitrile, characteristic 1H NMR signals include aromatic protons (δ 7.41-8.35 ppm) and the hydroxyl proton . By analogy, 5-Chloro-3-hydroxypicolinonitrile would likely show distinct signals for the two aromatic protons and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include:

-

Nitrile group (C≡N): ~2230-2240 cm⁻¹

-

Hydroxyl group (O-H): ~3200-3600 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

-

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 154/156 (reflecting the chlorine isotope pattern), with fragmentation patterns involving loss of OH, CN, and Cl groups.

These spectroscopic properties are critical for confirming the structure and purity of synthesized 5-Chloro-3-hydroxypicolinonitrile.

Chromatographic Analysis

Chromatographic methods for analyzing 5-Chloro-3-hydroxypicolinonitrile would likely include:

-

High-Performance Liquid Chromatography (HPLC): Utilizing reverse-phase conditions with UV detection, typically monitoring at wavelengths corresponding to the aromatic and nitrile chromophores.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, employing silica gel plates and appropriate solvent systems.

-

Gas Chromatography (GC): Potentially applicable after derivatization to enhance volatility, though the hydroxyl group might necessitate silylation or similar protection strategies.

These analytical methods would be essential for both synthetic development and quality control in any application involving 5-Chloro-3-hydroxypicolinonitrile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume